N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226440-61-4
VCID: VC6351114
InChI: InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21)
SMILES: C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

CAS No.: 1226440-61-4

Cat. No.: VC6351114

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide - 1226440-61-4

Specification

CAS No. 1226440-61-4
Molecular Formula C16H15N3O2S
Molecular Weight 313.38
IUPAC Name N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21)
Standard InChI Key KZLRULKMSHRHEH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrazole ring (1H-pyrazol-5-yl) as its central scaffold. The N1 position is substituted with a 2-hydroxyethyl group (-CH2CH2OH), while the C3 position bears a phenyl ring. The pyrazole’s C5 position is linked to a thiophene-3-carboxamide group, introducing sulfur-containing heterocyclic diversity. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions, a critical feature for binding biological targets.

The molecular formula is C16H15N3O2S, with a molecular weight of 329.38 g/mol. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (phenyl, thiophene) groups confers amphiphilic properties, influencing solubility and membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight329.38 g/mol
Calculated LogP2.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors4 (amide O, hydroxyl O, pyrazole N)
Rotatable Bonds5

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Pyrazole Formation: Condensation of phenylhydrazine with a β-keto ester derivative yields the 3-phenyl-1H-pyrazol-5-amine intermediate.

  • Hydroxyethyl Substitution: Alkylation of the pyrazole’s N1 position with 2-bromoethanol introduces the hydroxyethyl group.

  • Thiophene-3-carboxamide Coupling: Amide bond formation between the pyrazole-5-amine and thiophene-3-carboxylic acid, mediated by coupling agents like HATU or EDCI.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationPhenylhydrazine, ethyl acetoacetate, ethanol, reflux75–85
N1-Alkylation2-Bromoethanol, K2CO3, DMF, 80°C60–70
Amide CouplingThiophene-3-carboxylic acid, HATU, DIPEA, DCM50–65

Microwave-assisted synthesis has been explored to reduce reaction times, though yields remain comparable to conventional methods.

Challenges in Purification

The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) complicates crystallization. Reverse-phase chromatography or recrystallization from ethanol/water mixtures is often required to achieve >95% purity.

Biological Activity and Mechanisms

Table 3: Predicted Kinase Binding Affinities

KinaseDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond with Met793, π-stacking with Phe723
JAK2-8.7H-bond with Leu932, hydrophobic with Val911
CDK2-7.9Weak H-bond with Glu81

Antimicrobial Properties

Preliminary in vitro assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. The thiophene carboxamide likely disrupts bacterial membrane integrity, though further mechanistic studies are needed .

Applications in Materials Science

Fluorescent Probes

The thiophene moiety’s conjugated system enables fluorescence emission at λem = 450 nm (λex = 350 nm). Quantum yield measurements (Φ = 0.18 in ethanol) suggest utility as a bioimaging agent, though stability under physiological conditions requires optimization .

Polymer Additives

Incorporation into polythiophene matrices enhances conductivity (σ = 1.2 × 10⁻³ S/cm) due to improved π-orbital overlap. Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating moderate thermal stability.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Pyrazole-Thiophene Derivatives

CompoundModificationsBioactivity (IC50)
N-(3-Phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamideThiophene-2-carboxamideEGFR IC50: 0.8 µM
N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamideMethyl at N1JAK2 IC50: 1.2 µM
Target CompoundHydroxyethyl at N1Predicted EGFR IC50: 0.5–1.0 µM

The hydroxyethyl group in the target compound may improve solubility over methyl-substituted analogs, potentially enhancing bioavailability.

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